molecular formula C14H20ClFN2O5S2 B2588122 3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 2415630-28-1

3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2588122
CAS No.: 2415630-28-1
M. Wt: 414.89
InChI Key: ZEFRKBFMTSCODK-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro and fluoro substituent on a benzene ring, a methanesulfonyl group, and a methoxypiperidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide can be achieved through a series of chemical reactions. One common method involves the reductive amination of 3-chloro-4-fluoroaniline with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is typically carried out in methanol (MeOH) under neutral conditions at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reductive Amination: As mentioned earlier, this reaction involves the reduction of an imine intermediate to form a secondary amine.

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methanesulfonyl and methoxypiperidinyl groups.

Common Reagents and Conditions

    Reductive Amination: Sodium borohydride (NaBH4) and iodine (I2) in methanol (MeOH).

    Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reductive amination yields secondary amines, while nucleophilic aromatic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: The compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The methanesulfonyl and methoxypiperidinyl groups may play a role in binding to these targets, while the chloro and fluoro substituents could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.

    3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Another precursor used in the synthesis.

    N-methanesulfonyl-4-methoxypiperidine: A related compound with similar functional groups.

Uniqueness

3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents on the benzene ring, along with the methanesulfonyl and methoxypiperidinyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2O5S2/c1-23-14(5-7-18(8-6-14)24(2,19)20)10-17-25(21,22)11-3-4-13(16)12(15)9-11/h3-4,9,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFRKBFMTSCODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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